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Compound of Interest

Compound Name: SKF-83566 hydrobromide

Cat. No.: B1682079 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

molecular interactions of a pharmacological tool is paramount. This guide provides a

comprehensive review of the selectivity profile of SKF-83566 hydrobromide, a potent

dopamine D1-like receptor antagonist. To offer a clearer perspective on its performance, we

present a direct comparison with the well-established D1-like antagonist, SCH-23390,

supported by experimental data and detailed methodologies.

SKF-83566 hydrobromide is a widely utilized research compound for investigating the roles of

D1-like dopamine receptors (D1 and D5) in various physiological and pathological processes.

Its utility, however, is intrinsically linked to its selectivity – its ability to bind to its intended target

with high affinity while minimizing interactions with other receptors and cellular components.

This guide delves into the binding and functional characteristics of SKF-83566, offering a clear

comparison to help researchers make informed decisions in their experimental designs.

At a Glance: Comparative Selectivity Profiles
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of

SKF-83566 and SCH-23390 for a range of molecular targets. Lower values indicate higher

affinity or potency.

Table 1: Dopamine Receptor Subtype Affinities
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Compound D1 (Ki, nM) D2 (Ki/KB, µM) D5 (Ki, nM)
D1/D2
Selectivity
Ratio

SKF-83566 ~0.56[1] 2[1]
No specific data

found
~3571

SCH-23390 0.2[2][3]
>1 (low affinity)

[4]
0.3[2][3] >5000

Table 2: Off-Target Binding and Functional Activity

Target SKF-83566 SCH-23390

5-HT2 Receptor Ki = 11 nM[1][5] High affinity[2][3]

5-HT1C Receptor No specific data found High affinity[2]

Dopamine Transporter (DAT)
IC50 = 5.7 µM (uptake

inhibition)[5][6]
Weak inhibitor

Adenylyl Cyclase 1 (AC1) Inactive[1] No specific data found

Adenylyl Cyclase 2 (AC2) Selective inhibition[1][5] No specific data found

Adenylyl Cyclase 5 (AC5) Inactive[1] No specific data found

Alpha-2 Adrenergic Receptor No specific data found Some activity[7]

In Focus: Key Selectivity Observations
SKF-83566 demonstrates high affinity for the D1-like dopamine receptors, with a Ki value of

approximately 0.56 nM for the D1 receptor.[1] Its selectivity over the D2 receptor is substantial,

with a KB value in the micromolar range.[1] This high D1/D2 selectivity is a critical feature for

researchers aiming to isolate D1-mediated effects.

However, it is crucial to note that SKF-83566 is not entirely specific to dopamine receptors. It

exhibits notable affinity for the 5-HT2 serotonin receptor, with a Ki of 11 nM.[1][5] Furthermore,

SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT), albeit with a
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much lower potency (IC50 of 5.7 µM) compared to its D1 receptor affinity.[5][6] This interaction

with DAT could be a confounding factor in experiments involving dopamine dynamics.

Another distinguishing feature of SKF-83566 is its selective inhibition of adenylyl cyclase 2

(AC2), while being inactive against AC1 and AC5.[1][5] This provides a unique tool for

dissecting the roles of different adenylyl cyclase isoforms in cellular signaling.

In comparison, SCH-23390 also displays very high affinity for D1 and D5 receptors.[2][3]

Similar to SKF-83566, it has a significantly lower affinity for D2 receptors.[4] However, SCH-

23390 is known to have high affinity for 5-HT2 and 5-HT1C receptors, which should be

considered when interpreting experimental results.[2]

Visualizing the Pathways and Processes
To better understand the context of SKF-83566's action, the following diagrams illustrate the

canonical D1 receptor signaling pathway and the general workflow of a radioligand binding

assay used to determine its affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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